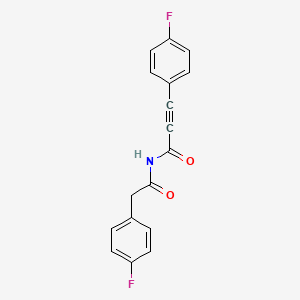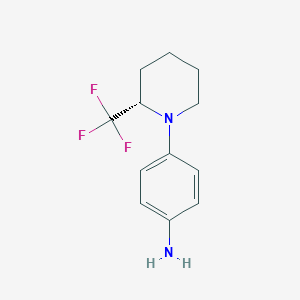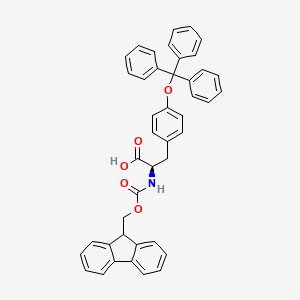
Fmoc-D-Tyr(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Tyr(Trt)-OH is a derivative of the amino acid tyrosine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the phenolic hydroxyl group is protected by the triphenylmethyl (Trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Trt group is introduced using triphenylmethyl chloride in the presence of a base like pyridine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-D-Tyr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and hydroxyl groups, allowing further peptide elongation .
Applications De Recherche Scientifique
Chemistry
Fmoc-D-Tyr(Trt)-OH is widely used in the synthesis of peptides and proteins, serving as a protected amino acid building block. It allows for the selective deprotection and coupling of amino acids, facilitating the assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biological assays .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways, offering potential treatments for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the high purity and consistency required for clinical applications .
Mécanisme D'action
The mechanism of action of Fmoc-D-Tyr(Trt)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-Tyr(tBu)-OH: Similar to Fmoc-D-Tyr(Trt)-OH but with a tert-butyl (tBu) group protecting the hydroxyl group instead of the Trt group.
Fmoc-D-Tyr(OMe)-OH: Uses a methoxy (OMe) group for hydroxyl protection.
Fmoc-D-Tyr(Bzl)-OH: Uses a benzyl (Bzl) group for hydroxyl protection.
Uniqueness
This compound is unique due to the Trt group’s stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial. The Trt group provides better protection against side reactions compared to other protecting groups like tBu or Bzl .
Propriétés
Formule moléculaire |
C43H35NO5 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m1/s1 |
Clé InChI |
HNJXYCFXVDHYKW-RRHRGVEJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
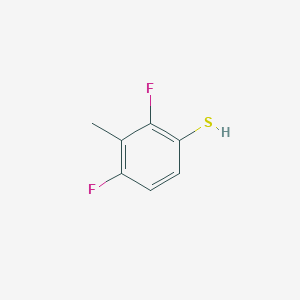
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
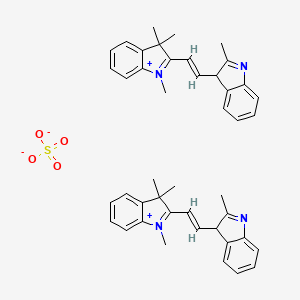
![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

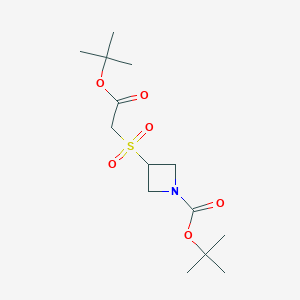

![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
